molecular formula C8H20Cl2N2 B2405534 2-(Piperidin-4-yl)propan-2-amine dihydrochloride CAS No. 864441-10-1

2-(Piperidin-4-yl)propan-2-amine dihydrochloride

Cat. No. B2405534
CAS RN: 864441-10-1
M. Wt: 215.16
InChI Key: LMJBBCNYFHWAHH-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yl)propan-2-amine dihydrochloride” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular weight of “2-(Piperidin-4-yl)propan-2-amine dihydrochloride” is 273.25 . The IUPAC name is 2-piperidin-4-ylpropan-2-amine; dihydrochloride .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Physical And Chemical Properties Analysis

The physical form of “2-(Piperidin-4-yl)propan-2-amine dihydrochloride” is powder . It has a storage temperature of 2-8°C .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including “2-(Piperidin-4-yl)propan-2-amine dihydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Compounds with piperidine moiety show a wide variety of biologic activities .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . They can be used in the development of drugs to treat various viral infections .

Antimalarial Applications

Piperidine-based compounds have been used in the development of antimalarial drugs . They have shown promising results in inhibiting the growth of malaria parasites .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of various bacteria and fungi, making them useful in treating a variety of infections .

Antihypertensive Applications

Piperidine derivatives have been used in the development of antihypertensive drugs . They can help lower blood pressure and are used in the treatment of hypertension .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have analgesic (pain-relieving) and anti-inflammatory properties . They can be used in the development of drugs to treat pain and inflammation .

Antipsychotic Applications

Piperidine derivatives have been used in the development of antipsychotic drugs . They can help manage symptoms of various psychiatric disorders .

Mechanism of Action

The mechanism of action of “2-(Piperidin-4-yl)propan-2-amine dihydrochloride” is related to its role as a semi-flexible linker in PROTAC development for targeted protein degradation .

Future Directions

Piperidines and their derivatives have a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.

properties

IUPAC Name

2-piperidin-4-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2,9)7-3-5-10-6-4-7;;/h7,10H,3-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJBBCNYFHWAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)propan-2-amine dihydrochloride

CAS RN

864441-10-1
Record name 2-(piperidin-4-yl)propan-2-amine dihydrochloride
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